
6-fluoro-3,4-dihydro-2H-1-benzopyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-fluoro-3,4-dihydro-2H-1-benzopyran-2-one is a fluorinated derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities and are used in various applications, including pharmaceuticals, perfumes, and optical brighteners
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-fluororesorcinol and ethyl acetoacetate.
Cyclization Reaction: The key step in the synthesis is the cyclization reaction, which forms the coumarin ring. This can be achieved using various methods, including the Pechmann condensation or Knoevenagel condensation.
Hydrogenation: The final step involves the hydrogenation of the double bond in the coumarin ring to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
6-fluoro-3,4-dihydro-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 6-fluorocoumarin.
Reduction: Reduction reactions can further modify the coumarin ring.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation reactions typically use catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or lithium diisopropylamide.
Major Products
Oxidation: 6-Fluorocoumarin
Reduction: Various reduced derivatives of this compound
Substitution: Fluorine-substituted coumarin derivatives
Wissenschaftliche Forschungsanwendungen
6-fluoro-3,4-dihydro-2H-1-benzopyran-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials, such as optical brighteners and fluorescent probes.
Wirkmechanismus
The mechanism of action of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. The fluorine atom can enhance the compound’s ability to interact with biological molecules, potentially increasing its potency and selectivity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Fluorocoumarin: A closely related compound with similar properties but lacking the dihydro modification.
3,4-Dihydrocoumarin: Similar structure but without the fluorine atom.
7-Fluorocoumarin: Another fluorinated coumarin with the fluorine atom in a different position.
Uniqueness
6-fluoro-3,4-dihydro-2H-1-benzopyran-2-one is unique due to the combination of the dihydro modification and the fluorine atom at the 6-position. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C9H7FO2 |
|---|---|
Molekulargewicht |
166.15 g/mol |
IUPAC-Name |
6-fluoro-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C9H7FO2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h2-3,5H,1,4H2 |
InChI-Schlüssel |
VUTSCRNPMNTQSK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)OC2=C1C=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-Chlorophenyl){3-[2-(thiophen-2-yl)ethenyl]-1H-pyrazol-1-yl}methanone](/img/structure/B8502780.png)
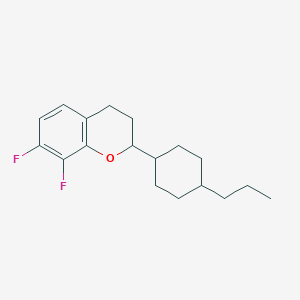
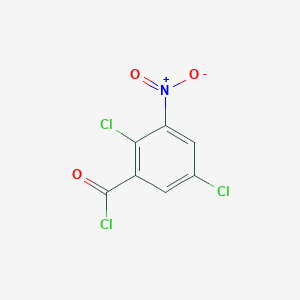
![1-tert-butyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one](/img/structure/B8502805.png)
![[4-Bromo-5-(4-chlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acetic acid](/img/structure/B8502814.png)
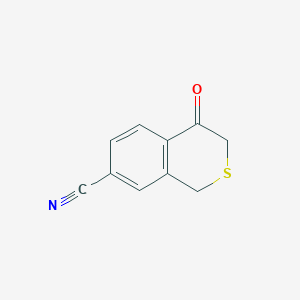

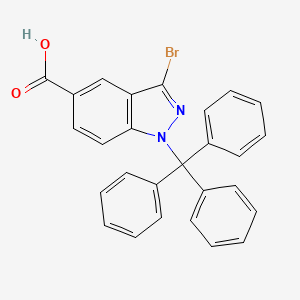


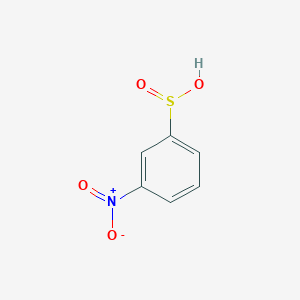

![1h-Pyrrolo[2,3-c]pyridine-2-methanol,5-chloro-a-phenyl-](/img/structure/B8502879.png)

